An In-depth Technical Guide to the Synthesis of 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid
An In-depth Technical Guide to the Synthesis of 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid
This guide provides a comprehensive overview of the synthesis of 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid, a key building block in modern organic chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a protocol but a deeper understanding of the synthetic strategy, mechanistic underpinnings, and practical considerations.
Executive Summary: Significance and Synthetic Strategy
4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid, also known as 4-[Methoxy(methyl)carbamoyl]benzeneboronic acid, is a bifunctional molecule of significant interest.[1][2][] It incorporates a phenylboronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, with a Weinreb-Nahm amide.[4][5] The Weinreb amide is a versatile functional group that allows for the controlled synthesis of ketones and aldehydes from organometallic reagents.[5][6] This dual functionality makes the title compound a valuable reagent for the construction of complex molecular architectures, particularly in the synthesis of pharmaceutical intermediates.
The primary synthetic challenge lies in the chemoselective construction of this molecule, preserving the sensitive boronic acid group while forming the amide bond, or vice-versa. This guide will detail the most common and reliable synthetic route, which proceeds through the coupling of a pre-existing boronic acid-functionalized carboxylic acid with N,O-dimethylhydroxylamine. This approach is generally favored due to the commercial availability and stability of the starting material, 4-carboxyphenylboronic acid.
Retrosynthetic Analysis and Chosen Pathway
A retrosynthetic analysis of the target molecule reveals two primary disconnection points, leading to two plausible synthetic routes.
Caption: Retrosynthetic analysis of the target molecule.
Route A , the formation of the amide bond from 4-carboxyphenylboronic acid, is the focus of this guide. This pathway is advantageous because 4-carboxyphenylboronic acid is a readily available starting material.[7] The key challenge in this route is the selection of a suitable coupling agent that activates the carboxylic acid for amidation without promoting undesired side reactions, such as the formation of boronic anhydrides (boroxines).
Route B , the formation of the carbon-boron bond on a pre-formed Weinreb amide, is also a viable but often more complex approach. It would typically involve a halogen-metal exchange on a starting material like 4-bromo-N-methoxy-N-methylbenzamide, followed by quenching with a borate ester.[8] This route can be sensitive to reaction conditions, and the required starting material is not as commonly available as 4-carboxyphenylboronic acid.
Mechanistic Principles: The Amide Coupling Reaction
The core of the recommended synthesis is the coupling of a carboxylic acid with an amine, a fundamental transformation in organic chemistry. To facilitate this reaction, which is otherwise thermodynamically unfavorable under mild conditions, a coupling agent is employed to activate the carboxylic acid. In this protocol, we will focus on the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt).
The mechanism proceeds as follows:
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Activation of the Carboxylic Acid: The carbodiimide (EDC) reacts with the carboxylate of 4-carboxyphenylboronic acid to form a highly reactive O-acylisourea intermediate.
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Formation of an Active Ester: In the presence of NHS, the O-acylisourea intermediate is rapidly converted into an NHS-ester. This step is crucial as it prevents the racemization of chiral starting materials (not applicable here, but a key feature of the method) and minimizes side reactions.
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Nucleophilic Acyl Substitution: The N,O-dimethylhydroxylamine then acts as a nucleophile, attacking the carbonyl carbon of the active ester. This results in the formation of a tetrahedral intermediate.
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Product Formation: The tetrahedral intermediate collapses, eliminating the N-hydroxysuccinimide leaving group and yielding the desired Weinreb amide product.
Caption: Simplified workflow of the EDC/NHS coupling mechanism.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |
| 4-Carboxyphenylboronic acid | 165.93 | 10.0 | 1.66 g | Commercially available.[7] |
| N,O-Dimethylhydroxylamine hydrochloride | 101.55 | 12.0 | 1.22 g | Hygroscopic, store in a desiccator. |
| EDC Hydrochloride | 191.70 | 15.0 | 2.88 g | Water-soluble carbodiimide. |
| N-Hydroxysuccinimide (NHS) | 115.09 | 12.0 | 1.38 g | Additive to suppress side reactions. |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 30.0 | 5.23 mL | Non-nucleophilic base. |
| Dichloromethane (DCM) | - | - | 100 mL | Anhydrous, for reaction. |
| 1 M Hydrochloric Acid (HCl) | - | - | As needed | For aqueous workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | As needed | For aqueous workup. |
| Brine | - | - | As needed | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | As needed | For drying organic layer. |
Step-by-Step Procedure
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Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-carboxyphenylboronic acid (1.66 g, 10.0 mmol) and N,O-dimethylhydroxylamine hydrochloride (1.22 g, 12.0 mmol).
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Solvent Addition: Add anhydrous dichloromethane (100 mL) to the flask. Stir the resulting suspension at room temperature.
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Addition of Coupling Agents and Base: Add N-hydroxysuccinimide (1.38 g, 12.0 mmol) and EDC hydrochloride (2.88 g, 15.0 mmol) to the suspension.
-
Initiation of Reaction: Cool the flask to 0 °C using an ice bath. Slowly add N,N-diisopropylethylamine (DIPEA) (5.23 mL, 30.0 mmol) dropwise over 10 minutes. The reaction mixture should become more homogeneous as the reagents dissolve.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Aqueous Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL). The acidic wash removes excess base, while the basic wash removes unreacted NHS and any remaining carboxylic acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is typically a white to off-white solid. Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid.[1][9]
Characterization
The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight (209.01 g/mol ).[9]
-
Melting Point: For comparison with literature values.
Troubleshooting and Key Considerations
-
Formation of Boroxine: Boronic acids have a propensity to dehydrate and form cyclic trimers known as boroxines. While this is often reversible upon exposure to water, it can complicate characterization and reactivity. Using anhydrous solvents is recommended to minimize this.
-
Incomplete Reaction: If the reaction does not go to completion, ensure that the coupling reagents are fresh and that the base was added slowly at a low temperature. The stoichiometry of the coupling reagents can also be adjusted.
-
Purification Challenges: The polarity of the boronic acid can sometimes make purification by column chromatography challenging. A reverse-phase chromatography method may be more suitable if standard silica gel chromatography is ineffective.
-
Storage: The final product should be stored in an inert atmosphere at low temperatures (2-8°C) to prevent degradation.[1]
Conclusion
The synthesis of 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid via the EDC/NHS coupling of 4-carboxyphenylboronic acid and N,O-dimethylhydroxylamine is a robust and reliable method. This guide provides the necessary theoretical background and a detailed, practical protocol to enable researchers to successfully synthesize this valuable chemical building block. The careful execution of the experimental procedure, coupled with an understanding of the underlying chemical principles, is paramount to achieving a high yield and purity of the target compound.
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Krishnamoorthy, R., Lam, S. Q., Manley, C. M., & Herr, R. J. (2010). Palladium-Catalyzed Preparation of Weinreb Amides from Boronic Acids and N-Methyl-N-methoxycarbamoyl Chloride. The Journal of Organic Chemistry, 75(4), 1251–1258. Available from: [Link]
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Al-Zoubi, R. M., Al-Ja'afreh, M. M., & Al-Zoubi, I. M. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2). Available from: [Link]
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Organoboron catalysis for direct amide/peptide bond formation. (2024). Chemical Communications. Royal Society of Chemistry. Available from: [Link]
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Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. Retrieved from [Link]
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- Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023).
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Katritzky, A. R., Yang, H., Zhang, S., & Wang, M. (2002). An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC, 2002(11), 39-44. Available from: [Link]
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Suzuki cross-coupling reaction. (2020, February 14). YouTube. Retrieved from [Link]
- 4-(Dimethylamino)phenylboronic acid | 28611-39-4. (n.d.).
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Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. (2022, August 16). YouTube. Retrieved from [Link]
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Weinreb ketone synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
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Cmoch, P., Tiffner, M., & Schnürch, M. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2336–2346. Available from: [Link]
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